molecular formula C13H11N3O4 B1683931 Pomalidomide CAS No. 19171-19-8

Pomalidomide

Cat. No. B1683931
CAS RN: 19171-19-8
M. Wt: 273.24 g/mol
InChI Key: UVSMNLNDYGZFPF-UHFFFAOYSA-N
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Description

Pomalidomide is an anti-cancer medicine that is used in combination with dexamethasone to treat multiple myeloma (cancer of the blood) in patients who have received at least 2 other medicines that did not work well . It is also used to treat AIDS-related Kaposi sarcoma in patients who have received highly active antiretroviral therapy (HAART) that did not work well .


Synthesis Analysis

A new route for the preparation of pomalidomide has been described in a study. Another study describes a strategy for the reliable and succinct preparation of pomalidomide-linkers which is essential to the formation of these conjugates .


Molecular Structure Analysis

Pomalidomide has a molecular formula of C13H11N3O4 and an exact mass of 273.07 . The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction .


Chemical Reactions Analysis

A multi-step continuous flow approach for the synthesis of pomalidomide has been described, allowing a safe operation, excellent reproducibility, and an efficient process . The reactions performed on 0.1 mmol scale of 1, 1.2 eq. of diamine, 1.1 eq. of 9, 3.0 eq. of DIPEA, and 0.2 M concentration in DMSO .


Physical And Chemical Properties Analysis

The structure and polymorphic modification of the active pharmaceutical ingredient (API) pomalidomide were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .

Scientific Research Applications

Immunomodulatory Effects in Multiple Myeloma

Pomalidomide has shown significant efficacy in relapsed and refractory multiple myeloma, working through various mechanisms including direct tumoricidal effects, immune modulation, and impacts on the bone marrow microenvironment. It is commonly used in combination with dexamethasone, reflecting its role as a cornerstone in the treatment regimen for patients who have previously been treated with lenalidomide and a proteasome inhibitor. The combination of pomalidomide and dexamethasone has been supported by a range of clinical studies, showcasing prolonged progression-free survival and improved overall response rates (Sheridan M. Hoy, 2017; D. Fotiou et al., 2022).

Pharmacokinetics and Treatment Efficacy

Research into the pharmacokinetic properties of pomalidomide suggests its safety and activity profile is favorable, even in heavily pretreated patients. This aspect is crucial for developing future therapeutic strategies that could include pomalidomide in combination with other agents to enhance its efficacy and overcome drug resistance (F. Gay et al., 2013).

Mechanisms of Action and Resistance

Pomalidomide's mechanism involves immunomodulation and influencing the tumor microenvironment, among others. Its ability to induce anti-angiogenic effects and modulate the immune system presents a significant advantage in treating multiple myeloma. Understanding these mechanisms is vital for integrating pomalidomide into therapeutic regimens effectively and could inform the development of strategies to manage resistance to treatment (N. Bajaj et al., 2014).

Future Directions and Combinations

Emerging therapies and drug combinations involving pomalidomide are under investigation, with the aim of enhancing its therapeutic impact, particularly in settings where patients have limited options due to resistance to other treatments. These studies are crucial for expanding the application of pomalidomide beyond its current uses, potentially offering new hope to patients with challenging cases of multiple myeloma (E. Ocio et al., 2012).

Safety And Hazards

Pomalidomide is suspected of damaging fertility or the unborn child . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, avoid prolonged or repeated exposure, keep away from sources of ignition, and take precautionary measures against static discharge .

Future Directions

The therapeutic class that has gained the most significant traction in recent months is BCMA-directed bispecific antibodies. In the wake of recent FDA approval of the BCMA-directed bispecific antibody teclistamab, other agents may soon follow .

properties

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSMNLNDYGZFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893458
Record name Pomalidomide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Limited to low solubility into organic solvents ... low solubility in all pH solutions (about 0.01 mg/mL)
Record name Pomalidomide
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Promalidomide is an immunomodulatory agent with antineoplastic activity. It is shown to inhibit the proliferation and induce apoptosis of various tumour cells. Furthermore, promalidomide enhances T cell and natural killer (NK) cell-mediated immunity and inhibited the production of pro-inflammatory cytokines, like TNF-alpha or IL-6, by monocytes. The primary target of promalidomide is thought to be the protein cereblon. It binds to this target and inhibits ubiquitin ligase activity. It is also a transcriptional inhibitor of COX2., In vitro studies have identified a molecular mechanism for the pleiotropic effects of pomalidomide in multiple myeloma (MM) and in T cells. Specifically, pomalidomide bound to the protein cereblon (CRBN), part of an E3 ligase complex, and the expression levels of CRBN in myeloma cells was linked to both the efficacy of pomalidomide and to the acquisition of resistance to lenalidomide. Pomalidomide was claimed to have direct antiproliferative activity against B cell lines derived from MM and Burkitt's lymphoma patients. Pomalidomide in combination with dexamethasone increased this effect in a dose dependent manner., Although several mechanisms have been proposed to explain the activity of thalidomide, lenalidomide and pomalidomide in multiple myeloma (MM), including demonstrable anti-angiogenic, anti-proliferative and immunomodulatory effects, the precise cellular targets and molecular mechanisms have only recently become clear. A landmark study recently identified cereblon (CRBN) as a primary target of thalidomide teratogenicity. Subsequently it was demonstrated that CRBN is also required for the anti-myeloma activity of thalidomide and related drugs, the so-called immune-modulatory drugs (IMiDs). Low CRBN expression was found to correlate with drug resistance in MM cell lines and primary MM cells. One of the downstream targets of CRBN identified is interferon regulatory factor 4 (IRF4), which is critical for myeloma cell survival and is down-regulated by IMiD treatment. CRBN is also implicated in several effects of IMiDs, such as down-regulation of tumor necrosis factor-alpha (TNF-a) and T cell immunomodulatory activity, demonstrating that the pleotropic actions of the IMiDs are initiated by binding to CRBN. Future dissection of CRBN downstream signaling will help to delineate the underlying mechanisms for IMiD action and eventually lead to development of new drugs with more specific anti-myeloma activities. It may also provide a biomarker to predict IMiD response and resistance., The Cul4-Rbx1-DDB1-Cereblon E3 ubiquitin ligase complex is the target of thalidomide, lenalidomide and pomalidomide, therapeutically important drugs for multiple myeloma and other B-cell malignancies. These drugs directly bind Cereblon (CRBN) and promote the recruitment of substrates Ikaros (IKZF1) and Aiolos (IKZF3) to the E3 complex, thus leading to substrate ubiquitination and degradation. Here we present the crystal structure of human CRBN bound to DDB1 and the drug lenalidomide. A hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN accommodates the glutarimide moiety of lenalidomide, whereas the isoindolinone ring is exposed to solvent. We also solved the structures of the mouse TBD in the apo state and with thalidomide or pomalidomide. Site-directed mutagenesis in lentiviral-expression myeloma models showed that key drug-binding residues are critical for antiproliferative effects., In the 1950s, the drug thalidomide, administered as a sedative to pregnant women, led to the birth of thousands of children with multiple defects. Despite the teratogenicity of thalidomide and its derivatives lenalidomide and pomalidomide, these immunomodulatory drugs (IMiDs) recently emerged as effective treatments for multiple myeloma and 5q-deletion-associated dysplasia. IMiDs target the E3 ubiquitin ligase CUL4-RBX1-DDB1-CRBN (known as CRL4(CRBN)) and promote the ubiquitination of the IKAROS family transcription factors IKZF1 and IKZF3 by CRL4(CRBN). Here we present crystal structures of the DDB1-CRBN complex bound to thalidomide, lenalidomide and pomalidomide. The structure establishes that CRBN is a substrate receptor within CRL4(CRBN) and enantioselectively binds IMiDs. Using an unbiased screen, we identified the homeobox transcription factor MEIS2 as an endogenous substrate of CRL4(CRBN). Our studies suggest that IMiDs block endogenous substrates (MEIS2) from binding to CRL4(CRBN) while the ligase complex is recruiting IKZF1 or IKZF3 for degradation. This dual activity implies that small molecules can modulate an E3 ubiquitin ligase and thereby upregulate or downregulate the ubiquitination of proteins.
Record name Pomalidomide
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Record name Pomalidomide
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Product Name

Pomalidomide

Color/Form

Solid yellow powder

CAS RN

19171-19-8
Record name Pomalidomide
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Record name 4-Amino-2-(2,6-dioxo-3-piperidinyl)-1H-isoindole-1,3(2H)-dione
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Synthesis routes and methods I

Procedure details

About 2 mL of a suspension of affigel-10 (15 μmol/mL of gel, 50% slurry) in isopropanol was transferred to a conical tube and centrigured to a settled volume of 1.04 mL. The isopropanol was removed and the affigel-10 was washed with DMSO (3×5 mL). A DMSO (2.2 mL) solution of 7 (0.002 g, 0.00525 mmol) and triethylamine (0.007 mL, 0.0525 mmol) was subsequently added and the resulting mixture was sealed and tumbled on a rotator at room temperature. After 16 h, the conical tube was spun down and the DMSO supernatant was tested for the presence of 7 by LC-MS. 7 was not observed and therefore to the mixture was added triethylamine (0.015 mL, 0.105 mmol) and ethanolamine (0.006 mL, 0.10503 mmol) and the resulting mixture was tumbled on a rotator at room temperature. After 20 h, SS-0007896 was spun down, the solvent was removed, and the resin was washed with DMSO (3×5 mL) and isopropanol (3×5 mL) and stored in isopropanol at −20° C.
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Synthesis routes and methods II

Procedure details

A mixture of 3-aminophthalic acid hydrochloride (200 g, 0.92 mol, from Prosynth Ltd., Suffolk, UK), 3-aminoglutarimide hydrochloride (159 g, 0.96 mol, from Evotec OAI, Hamburg, Germany), acetonitrile (2.0 L), and acetic acid (577 g, 9.6 mol, from Fisher Scientific) was charged into a reaction vessel. After the mixture was stirred for 15 minutes, triethylamine (465.0 g, 4.6 mol, from Aldrich, Milwaukee, Wis.) was added dropwise over 30-35 minutes while the reaction temperature was maintained at 20-25° C. Next, the reaction mixture was stirred further for 10-15 minutes and then refluxed at about 85 to 87° C. for about 5 to 7 hours or until the in-process control, i.e., HPLC AP at 240 nm, indicates that <2% of the 3-aminophthalic acid remained in the reaction mixture. After the reaction mixture was cooled to about 20 to 25° C. over 1-2 hours, 1.0 L of water was charged over 15-30 minutes at about 20 to 25° C. The resulting mixture was stirred at about 15 to 20° C. for about 20 to 30 minutes to provide a yellow solid precipitate, which was filtered, washed with DI water (3×1.0 L) and acetonitrile (2×500 mL), and then dried at about 35 to 40° C. in vacuo to a constant weight at 210.0 g (84%).
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200 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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